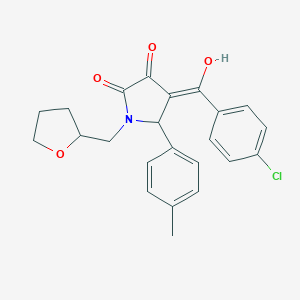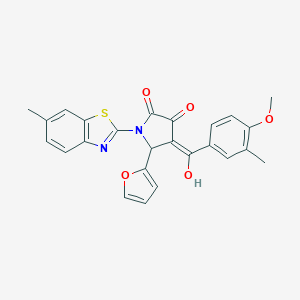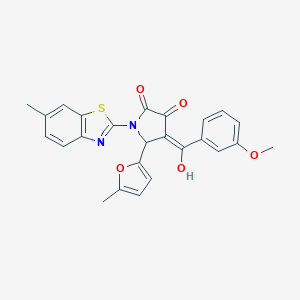
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as Cmpd-7, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of various enzymes and proteins, including histone deacetylases (HDACs), cyclin-dependent kinases (CDKs), and glycogen synthase kinase 3β (GSK3β). By inhibiting these enzymes and proteins, this compound is able to induce apoptosis, block the cell cycle, and enhance cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, enhancement of cognitive function, and improvement of memory retention. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one is its versatility, as it can be used in a wide range of lab experiments and applications. Additionally, this compound is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of this compound is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations.
Orientations Futures
There are several future directions for the study of 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one, including its potential applications in drug development, cancer research, and neuroscience. Additionally, further research is needed to determine the optimal dosage and administration of this compound, as well as its potential side effects and toxicity. Finally, the development of new analogs and derivatives of this compound may lead to the discovery of new compounds with improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction between 4-chlorobenzoyl chloride and 3-hydroxy-5-(4-methylphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been studied extensively for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved efficacy and reduced toxicity. In neuroscience, this compound has been shown to enhance cognitive function and memory retention.
Propriétés
Formule moléculaire |
C23H22ClNO4 |
|---|---|
Poids moléculaire |
411.9 g/mol |
Nom IUPAC |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-methylphenyl)-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H22ClNO4/c1-14-4-6-15(7-5-14)20-19(21(26)16-8-10-17(24)11-9-16)22(27)23(28)25(20)13-18-3-2-12-29-18/h4-11,18,20,26H,2-3,12-13H2,1H3/b21-19- |
Clé InChI |
QZASJCFAWQUTBM-VZCXRCSSSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2CC4CCCO4 |
SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CC4CCCO4 |
SMILES canonique |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CC4CCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{2-(3,4-dimethoxyphenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266791.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{2-(2,4-dimethoxyphenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266792.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266794.png)
![5-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266798.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[2-(dimethylammonio)ethyl]-2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266801.png)

![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B266804.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B266806.png)

![(E)-{1-[3-(dimethylammonio)propyl]-2-[4-(methoxycarbonyl)phenyl]-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate](/img/structure/B266809.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266810.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266811.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266815.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266818.png)